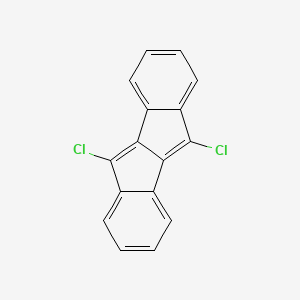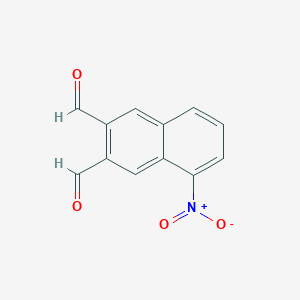
5,10-Dichloroindeno(2,1-A)indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10-Dichloroindeno(2,1-A)indene: is a chemical compound with the molecular formula C16H8Cl2 and a molecular weight of 271.148 g/mol It is a member of the indenoindene family, characterized by its unique structure that includes two chlorine atoms attached to the indenoindene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,10-Dichloroindeno(2,1-A)indene typically involves the chlorination of indenoindene derivatives. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the 5 and 10 positions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar chlorination processes with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions: 5,10-Dichloroindeno(2,1-A)indene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Substitution Reactions: Products include derivatives with various functional groups replacing the chlorine atoms.
Oxidation Reactions: Products include quinones and other oxidized forms.
Reduction Reactions: Products include dihydro derivatives with reduced double bonds.
Scientific Research Applications
Chemistry: 5,10-Dichloroindeno(2,1-A)indene is used as a building block in organic synthesis, particularly in the development of novel organic compounds and materials .
Biology and Medicine:
Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as organic semiconductors and dyes .
Mechanism of Action
The exact mechanism of action of 5,10-Dichloroindeno(2,1-A)indene is not well-documented. its chemical structure suggests that it may interact with biological molecules through electrophilic aromatic substitution, where the chlorine atoms can be replaced by nucleophiles in biological systems. This interaction could potentially disrupt cellular processes and pathways, leading to various biological effects.
Comparison with Similar Compounds
- 5,10-Dihydroindeno(2,1-A)indene
- 5,10-Diiodoindeno(2,1-A)indene
- 5,10-Dihydroindeno(2,1-A)indene-5,10-dione dioxime
- 2,2’-(Indeno[2,1-A]indene-5,10(4BH,9BH)-diylidene)dimalononitrile
- 2,7-Dinitro-4B,9B-dihydroindeno(2,1-A)indene-5,10-dione
Uniqueness: The chlorine atoms make it more reactive towards nucleophilic substitution reactions compared to its non-chlorinated counterparts .
Properties
CAS No. |
60491-13-6 |
|---|---|
Molecular Formula |
C16H8Cl2 |
Molecular Weight |
271.1 g/mol |
IUPAC Name |
5,10-dichloroindeno[2,1-a]indene |
InChI |
InChI=1S/C16H8Cl2/c17-15-11-7-3-1-5-9(11)13-14(15)10-6-2-4-8-12(10)16(13)18/h1-8H |
InChI Key |
XESJZQZYKNZSFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C4=CC=CC=C4C3=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[3-(aminomethyl)phenyl]-2-furamide](/img/structure/B12049764.png)




![[2-(Pyrazin-2-yloxy)phenyl]methanamine](/img/structure/B12049798.png)

![3-(4-chlorophenyl)-1-(2,4-dimethylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea](/img/structure/B12049800.png)
![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B12049806.png)
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-((E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12049811.png)

![3-hydroxy-N-(4-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049824.png)

